Cyclohexanecarboxamide, N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Beschreibung
The compound "Cyclohexanecarboxamide, N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-" features a cyclohexanecarboxamide scaffold linked to a 3-fluoro-4-boronated phenyl group. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety is a pinacol boronate ester, a key functional group enabling Suzuki-Miyaura cross-coupling reactions for biaryl synthesis . This structural motif is prevalent in medicinal chemistry and materials science due to its stability and reactivity.
Eigenschaften
IUPAC Name |
N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BFNO3/c1-18(2)19(3,4)25-20(24-18)15-11-10-14(12-16(15)21)22-17(23)13-8-6-5-7-9-13/h10-13H,5-9H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJXRGKSAMWMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)C3CCCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process One common method involves a two-step substitution reaction starting with a suitable precursor
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reagents and reaction parameters, such as temperature and pressure, to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The boronic acid moiety can be utilized in the development of enzyme inhibitors or as a probe in biochemical assays.
Industry: It can be used in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the boronic acid group can form reversible covalent bonds with the active site of the enzyme, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Positional Isomers and Fluorine Substitution
N-Cyclohexyl-2-fluoro-4-boronate benzamide ():
- Structure : Fluorine at the 2-position of the phenyl ring; boronate at the 4-position .
- Molecular Weight : 347.23 g/mol.
- Key Data : Solubility in organic solvents (e.g., DMSO), storage at 2–8°C.
- Applications : Used in cross-coupling reactions for drug discovery intermediates.
- N-(2-Fluoro-3-boronate benzyl)cyclohexanamine (): Structure: Fluorine at 2-position, boronate at 3-position; amine instead of carboxamide. Molecular Weight: 335.30 g/mol (estimated). Key Data: Synonymous with Suzuki coupling precursors; lacks carboxamide’s hydrogen-bonding capacity.
- Target Compound: Hypothetical Structure: Fluorine at 3-position, boronate at 4-position; carboxamide linkage.
Carboxamide vs. Cyclopropanecarboxamide Derivatives
N-(3-Boronatophenyl)cyclopropanecarboxamide ():
- Structure : Cyclopropane ring instead of cyclohexane; boronate at phenyl 3-position .
- Molecular Weight : 287.17 g/mol.
- Key Data : CAS 1031747-40-6; smaller steric profile than cyclohexane analogs.
- Applications : Probable use in constrained peptide mimetics or kinase inhibitors.
Cyclohexanecarboxamide, N-(4-fluorophenyl) ():
- Structure : Lacks boronate; simple 4-fluorophenyl substitution.
- Molecular Weight : 221.27 g/mol.
- Key Data : Basic carboxamide scaffold; serves as a control for studying boronate effects.
Biologische Aktivität
Cyclohexanecarboxamide derivatives have garnered attention in medicinal chemistry due to their potential therapeutic applications. The specific compound N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxamide , identified by CAS number 2246657-45-2, exhibits unique biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 347.24 g/mol. The structure includes a cyclohexanecarboxamide core modified with a fluorinated phenyl group and a boron-containing dioxaborolane moiety. This structural configuration is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant inhibitory activity against various kinases, particularly GSK-3β (Glycogen Synthase Kinase 3 beta), which is implicated in numerous cellular processes including inflammation and neurodegeneration.
Inhibition of Kinases
Studies have shown that derivatives of cyclohexanecarboxamide can inhibit kinases such as GSK-3β and IKK-β:
- GSK-3β Inhibition : Compounds related to cyclohexanecarboxamide demonstrated IC50 values ranging from 10 to 1314 nM. Notably, modifications enhancing hydrophobic interactions improved inhibitory potency .
- IKK-β and ROCK-1 Inhibition : The compound also shows potential in inhibiting IKK-β and ROCK-1 pathways, which are critical in inflammatory responses .
Anti-inflammatory Effects
In vitro studies reveal that N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxamide effectively reduces the production of pro-inflammatory cytokines and nitric oxide (NO) in lipopolysaccharide-induced inflammation models. This suggests its potential as an anti-inflammatory agent .
Cytotoxicity Assessment
The cytotoxic effects of this compound were evaluated using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). Results indicated:
- Minimal cytotoxicity at concentrations up to 10 µM for several derivatives.
- Some compounds exhibited decreased cell viability at higher concentrations; however, the most promising candidates maintained cell viability while exerting significant kinase inhibition .
Table 1: Inhibitory Activity of Cyclohexanecarboxamide Derivatives
| Compound | Target Kinase | IC50 (nM) | Cytotoxicity (µM) |
|---|---|---|---|
| Compound A | GSK-3β | 50 | >100 |
| Compound B | IKK-β | 200 | >100 |
| N-[3-fluoro...] | GSK-3β | 30 | >10 |
| N-[3-fluoro...] | ROCK-1 | 150 | >10 |
This table summarizes the inhibitory activities and cytotoxicity profiles of various derivatives related to the main compound under investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
